- Development of Thiophenic Analogues of Benzothiadiazine Dioxides as New Powerful Potentiators of 2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic Acid (AMPA) Receptors, Journal of Medicinal Chemistry, 2013, 56(20), 7838-7850

Cas no 97799-98-9 (5-Chloro-N-methylthiophene-2-carboxamide)

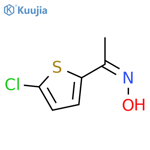

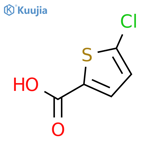

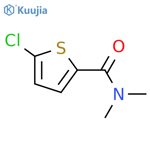

97799-98-9 structure

Nom du produit:5-Chloro-N-methylthiophene-2-carboxamide

Numéro CAS:97799-98-9

Le MF:C6H6ClNOS

Mégawatts:175.635939121246

MDL:MFCD00508500

CID:2085585

PubChem ID:13411287

5-Chloro-N-methylthiophene-2-carboxamide Propriétés chimiques et physiques

Nom et identifiant

-

- 5-Chloro-N-methylthiophene-2-carboxamide

- 5-Chloro-N-methyl-2-thiophenecarboxamide (ACI)

- BCP34377

- CS-0158666

- Z32016484

- E81960

- 5-Chloro-N-methyl-2-thiophenecarboxamide

- EN300-300935

- 2-Thiophenecarboxamide, 5-chloro-N-methyl-

- AKOS008933117

- AS-83966

- DB-095266

- SCHEMBL8244239

- 5-chloro-2-thiophenecarboxylic acid N-methylamide

- 97799-98-9

-

- MDL: MFCD00508500

- Piscine à noyau: 1S/C6H6ClNOS/c1-8-6(9)4-2-3-5(7)10-4/h2-3H,1H3,(H,8,9)

- La clé Inchi: MMUAGEONOOXRBQ-UHFFFAOYSA-N

- Sourire: O=C(C1=CC=C(Cl)S1)NC

Propriétés calculées

- Qualité précise: 174.9858627g/mol

- Masse isotopique unique: 174.9858627g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 10

- Nombre de liaisons rotatives: 1

- Complexité: 142

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 2.2

- Surface topologique des pôles: 57.3Ų

Propriétés expérimentales

- Dense: 1.3±0.1 g/cm3

- Point de fusion: 164-166°C

- Point d'ébullition: 298.8±25.0 °C at 760 mmHg

- Point d'éclair: 134.5±23.2 °C

- Pression de vapeur: 0.0±0.6 mmHg at 25°C

5-Chloro-N-methylthiophene-2-carboxamide Informations de sécurité

- Mot signal:warning

- Description des dangers: H303+H313+H333

- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313

- Instructions de sécurité: H303+H313+H333

- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-Chloro-N-methylthiophene-2-carboxamide PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-300935-0.25g |

5-chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 95.0% | 0.25g |

$92.0 | 2025-03-19 | |

| Enamine | EN300-300935-0.1g |

5-chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 95.0% | 0.1g |

$66.0 | 2025-03-19 | |

| Aaron | AR01B681-100mg |

5-Chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 98% | 100mg |

$18.00 | 2025-02-09 | |

| Aaron | AR01B681-5g |

5-Chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 98% | 5g |

$187.00 | 2025-02-09 | |

| Enamine | EN300-300935-5g |

5-chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 95% | 5g |

$743.0 | 2023-09-06 | |

| Enamine | EN300-300935-10g |

5-chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 95% | 10g |

$1101.0 | 2023-09-06 | |

| Aaron | AR01B681-25mg |

5-Chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 98% | 25mg |

$13.00 | 2025-02-09 | |

| Enamine | EN300-300935-1g |

5-chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 95% | 1g |

$256.0 | 2023-09-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1229306-5g |

5-Chloro-2-thiophenecarboxylic acid N-methylamide |

97799-98-9 | 98% | 5g |

¥1560.00 | 2024-04-23 | |

| A2B Chem LLC | AV99797-100mg |

5-chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 95% | 100mg |

$105.00 | 2024-07-18 |

5-Chloro-N-methylthiophene-2-carboxamide Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Phosphorus pentachloride

Référence

Méthode de production 2

Conditions de réaction

1.1 Solvents: Dichloromethane , Water ; rt; 1 h, rt

Référence

- Preparation and structural confirmation of the related substances of rivaroxaban, Zhongguo Yiyao Gongye Zazhi, 2014, 45(4), 303-307

Méthode de production 3

Conditions de réaction

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 30 min, 25 °C

1.2 4 h, 34 °C

1.2 4 h, 34 °C

Référence

- Method for producing an intermediate of rivaroxaban, Japan, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; rt; 2 h, rt → reflux

1.2 Solvents: Dichloromethane , Water ; rt; 1 h, rt

1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C

1.2 Solvents: Water ; 0 °C; 14 h, rt

1.2 Solvents: Dichloromethane , Water ; rt; 1 h, rt

1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C

1.2 Solvents: Water ; 0 °C; 14 h, rt

Référence

- Preparation and structural confirmation of the related substances of rivaroxabanPreparation of rivaroxaban impurities, Zhongguo Yiyao Gongye Zazhi, 2014, 45(4), 303-307

Méthode de production 5

Conditions de réaction

1.1 Reagents: Hydrochloric acid , Oxygen Catalysts: Cupric chloride Solvents: Acetone , Water ; 72 h, rt

1.2 Reagents: Sodium sulfite Solvents: Water

1.1 Reagents: Hydrochloric acid Catalysts: Cupric chloride Solvents: Acetone , Water ; 72 h, rt

1.2 Reagents: Sodium sulfite Solvents: Water

1.1 Reagents: Hydrochloric acid Catalysts: Cupric chloride Solvents: Acetone , Water ; 72 h, rt

Référence

- Green preparation of N-methyl amide compoundsPhotoredox aerobic oxidation of unreactive amine derivatives through LMCT excitation of copper dichloride, China, 2022, 9(18), 4924-4931

Méthode de production 6

Conditions de réaction

1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; rt; 2 h, rt → reflux

2.1 Solvents: Dichloromethane , Water ; rt; 1 h, rt

2.1 Solvents: Dichloromethane , Water ; rt; 1 h, rt

Référence

- Preparation and structural confirmation of the related substances of rivaroxaban, Zhongguo Yiyao Gongye Zazhi, 2014, 45(4), 303-307

Méthode de production 7

Conditions de réaction

1.1 Solvents: Acetonitrile , Water ; rt → 40 °C; 2 h, 40 °C; 40 °C → 33 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5.7, 33 °C

2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 30 min, 25 °C

2.2 4 h, 34 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5.7, 33 °C

2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 30 min, 25 °C

2.2 4 h, 34 °C

Référence

- Method for producing an intermediate of rivaroxaban, Japan, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: Sodium acetate Solvents: Methanol , Water

Référence

- Beckmann rearrangement of acetylthiophene oxime benzenesulfonates as an approach to acetylaminothiophenes, Khimiya Geterotsiklicheskikh Soedinenii, 1985, (4), 483-5

Méthode de production 9

Conditions de réaction

1.1 Reagents: Hydroxylamine

2.1 Reagents: Phosphorus pentachloride

2.1 Reagents: Phosphorus pentachloride

Référence

- Development of Thiophenic Analogues of Benzothiadiazine Dioxides as New Powerful Potentiators of 2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic Acid (AMPA) Receptors, Journal of Medicinal Chemistry, 2013, 56(20), 7838-7850

5-Chloro-N-methylthiophene-2-carboxamide Raw materials

- 4-4-(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinylphenyl-3-morpholinone

- Methylammonium Chloride

- 5-chlorothiophene-2-carboxylic acid

- 2-Acetyl-5-chlorothiophene

- (1Z)-1-(5-Chloro-2-thienyl)ethanone oxime

- Ethanone, 1-(5-chloro-2-thienyl)-, O-(phenylsulfonyl)oxime, (Z)-

- 5-Chlorothiophene-2-carbonyl chloride

- 4-4-(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinylphenyl-3-morpholinone Hydrochloride

- 2-Thiophenecarboxamide, 5-chloro-N,N-dimethyl-

- (1E)-1-(5-Chloro-2-thienyl)ethanone oxime

5-Chloro-N-methylthiophene-2-carboxamide Preparation Products

5-Chloro-N-methylthiophene-2-carboxamide Littérature connexe

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

5. Book reviews

97799-98-9 (5-Chloro-N-methylthiophene-2-carboxamide) Produits connexes

- 72948-89-1(4-(hydroxymethyl)bicyclo[2.2.2]octan-1-ol)

- 2680716-83-8(3-(Acetamidomethyl)naphthalene-1-carboxylic acid)

- 320422-88-6(1-(3,4-DICHLOROBENZYL)-3-[(2,4-DICHLOROBENZYL)OXY]-1H-IMIDAZOLE-2,4,5(3H)-TRIONE)

- 1598767-20-4(3-bromo-4-(pentyloxy)-1lambda6-thiolane-1,1-dione)

- 2172166-72-0(4-Amino-4-(1,2-dimethylcyclopropyl)butanal)

- 1466058-19-4(2-(4-iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine)

- 1858459-68-3(4-(3-Hydroxyazetidin-1-yl)-3-methylbenzaldehyde)

- 1257231-51-8(Methyl 4-bromo-3-iodobenzoate)

- 476481-61-5(3-methyl-7-(2-phenoxyethyl)-8-(prop-2-en-1-yl)amino-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 17612-91-8(Thioacetic Acid S-(2-Aminoethyl) Ester Hydrochloride)

Fournisseurs recommandés

PRIBOLAB PTE.LTD

Membre gold

Fournisseur de Chine

Réactif

Amadis Chemical Company Limited

Membre gold

Fournisseur de Chine

Réactif

Nantong Boya Environmental Protection Technology Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Suzhou Genelee Bio-Technology Co., Ltd.

Membre gold

Fournisseur de Chine

Lot